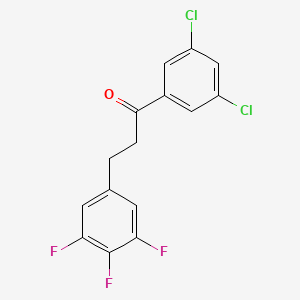

3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone

描述

3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with two chlorine atoms at the 3' and 5' positions of the phenyl ring and a 3,4,5-trifluorophenyl group at the 3-position. Its unique substitution pattern—combining electron-withdrawing chlorine and fluorine atoms—suggests enhanced stability and reactivity, making it a valuable intermediate in organic synthesis.

属性

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2F3O/c16-10-5-9(6-11(17)7-10)14(21)2-1-8-3-12(18)15(20)13(19)4-8/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNADJWKHTOIITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645033 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-60-4 | |

| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone (CAS Number: 898778-60-4) is a synthetic compound with notable biological activities. Its structure includes dichloro and trifluoromethyl groups, which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H9Cl2F3O

- Molecular Weight : 333.14 g/mol

- IUPAC Name : 1-(3,5-dichlorophenyl)-3-(3,4,5-trifluorophenyl)-1-propanone

- Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological properties:

- Antitumor Activity : Research indicates that this compound possesses significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary findings suggest that the compound may exhibit antibacterial activity against a range of pathogens. This is particularly relevant in the context of antibiotic resistance.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : Evidence suggests that it activates apoptotic pathways through the upregulation of pro-apoptotic proteins such as p53 and downregulation of anti-apoptotic factors.

Antitumor Effects

A study published in a peer-reviewed journal investigated the effects of this compound on different cancer cell lines. The results indicated:

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM across various tested cell lines.

- Mechanism : Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups .

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against oral pathogens:

- Activity Spectrum : The compound showed effectiveness against common cariogenic bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Synergistic Effects : When combined with other antimicrobial agents, it exhibited synergistic effects that enhanced overall antimicrobial efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H9Cl2F3O |

| Molecular Weight | 333.14 g/mol |

| Purity | ≥97% |

| IC50 (Cancer Cell Lines) | 10 - 20 µM |

| MIC (Oral Pathogens) | 50 - 100 µg/mL |

科学研究应用

Introduction to 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone

This compound is a synthetic compound with the molecular formula and a molecular weight of 333.1 g/mol. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry

The compound has been explored for its potential pharmaceutical applications due to its structural characteristics that may influence biological activity. Research indicates that derivatives of this compound could exhibit:

- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may possess similar properties. For instance, studies on related chalcone derivatives have reported significant cytotoxic effects against human tumor cell lines .

Organic Synthesis

In organic chemistry, this compound can serve as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various reactions:

- Aldol Reactions : The compound can undergo directed aldol reactions, which are crucial for forming carbon-carbon bonds in synthetic pathways .

- Synthesis of Fluorinated Compounds : The presence of trifluoromethyl groups enhances the reactivity of the molecule, making it valuable for synthesizing fluorinated compounds that are often used in pharmaceuticals and agrochemicals .

Material Science

Research has indicated potential applications in material science due to its electronic properties. The incorporation of halogen atoms can modify the electronic characteristics of polymers or other materials, thus influencing their conductivity and stability.

Case Study 1: Anticancer Activity

A study examined the anticancer properties of various substituted chalcones, including those similar to this compound. The results revealed that certain derivatives exhibited IC50 values in the low micromolar range against prostate carcinoma cells . This suggests a promising avenue for further exploration of this compound's derivatives in cancer treatment.

Case Study 2: Synthesis Pathways

Research focused on developing efficient synthetic routes for producing fluorinated ketones highlighted methods involving the reaction of dichlorobenzenes with trifluoroacetyl chlorides. These methodologies underscore the utility of compounds like this compound as intermediates in complex synthetic schemes .

相似化合物的比较

Comparison with Similar Compounds

Propiophenone derivatives with halogenated or substituted phenyl groups are widely studied for their structural diversity and functional versatility. Below is a detailed comparison of 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone with structurally related analogs:

Table 1: Structural and Functional Comparison of Propiophenone Derivatives

*Molecular weights calculated based on atomic compositions.

Key Observations :

Substituent Effects on Reactivity: The trifluorophenyl group in the target compound (3',5'-dichloro variant) provides strong electron-withdrawing effects, enhancing resistance to oxidative degradation compared to methoxy-substituted analogs . Thiomethyl-containing derivatives (e.g., 3'-chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone) exhibit distinct reactivity due to sulfur’s nucleophilic character, enabling participation in cross-coupling reactions .

Positional Isomerism :

- The position of chlorine substituents significantly impacts biological activity. For example, 2',5'-dichloro isomers () may exhibit different binding affinities compared to 3',5'-dichloro isomers due to steric and electronic variations .

Commercial and Synthetic Relevance: Compounds like 3',5'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone are more lipophilic, making them suitable for applications requiring membrane permeability . The discontinuation of 3',5'-dichloro-3-(3-methoxyphenyl)propiophenone () highlights challenges in scaling up synthesis for halogenated analogs, possibly due to purification difficulties or regulatory constraints.

The target compound’s halogen-rich structure may enhance interactions with biological targets via halogen bonding .

常见问题

Q. What are the optimal synthetic routes for 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone?

Methodological Answer: The synthesis of polyhalogenated propiophenones often involves halogen substitution and catalytic carbonylation. For example, 3,4,5-trifluorobenzophenone derivatives are synthesized via Friedel-Crafts acylation using halogenated aryl precursors and Lewis acid catalysts (e.g., AlCl₃) . To introduce chloro groups at the 3' and 5' positions, regioselective electrophilic aromatic substitution (EAS) with Cl₂ or Cl⁻ donors under controlled conditions (e.g., FeCl₃ catalysis) is recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>85%) .

Q. How can researchers safely handle this compound in laboratory settings?

Methodological Answer: Due to halogen and fluorophenyl groups, the compound poses health hazards (e.g., skin/eye irritation, respiratory risks). Follow GHS guidelines:

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorophenyl environments (δ -110 to -130 ppm), while ¹H NMR resolves chloro-substituted aryl protons (δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 343.1 m/z) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of halogen/fluorine substituents .

Advanced Research Questions

Q. How can regioselective halogenation be controlled during synthesis?

Methodological Answer: Regioselectivity in EAS is influenced by directing groups and reaction conditions. For 3',5'-dichloro substitution:

- Use bulky catalysts (e.g., FeCl₃) to favor para/meta positions.

- Optimize solvent polarity (e.g., DCM vs. toluene) to stabilize transition states. Computational modeling (DFT) predicts activation barriers for competing pathways .

Case Study:

A 2024 study on trifluorophenyl ketones achieved 90% meta-chlorination using FeCl₃ in DCM at 0°C .

Q. How can researchers resolve contradictions in spectral data across studies?

Methodological Answer: Discrepancies in NMR/MS data may arise from solvent effects, impurities, or tautomerism. Strategies include:

Q. What experimental designs assess the compound’s environmental fate and toxicity?

Methodological Answer: Adopt the INCHEMBIOL framework :

- Abiotic Studies : Measure hydrolysis/photolysis rates (pH 4–9, UV light).

- Biotic Studies : Test microbial degradation (OECD 301F) and aquatic toxicity (Daphnia magna LC₅₀).

- Modeling : Use QSAR models to predict bioaccumulation (logP ≈ 3.5) and persistence (half-life >60 days) .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

Methodological Answer: The trifluorophenyl group enhances electron-deficient character, facilitating Suzuki-Miyaura couplings. Key steps:

Q. How does fluorination impact its photophysical properties?

Methodological Answer: Fluorine atoms induce hyperconjugative and inductive effects, altering UV-Vis absorption (λmax ~280 nm) and fluorescence quantum yield (ΦF ≈ 0.15). Compare with non-fluorinated analogs using time-resolved spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。